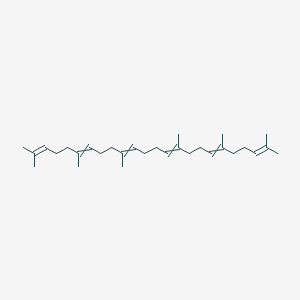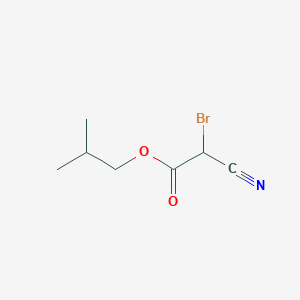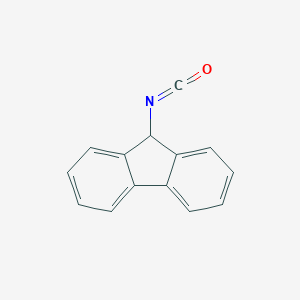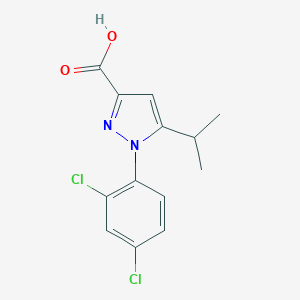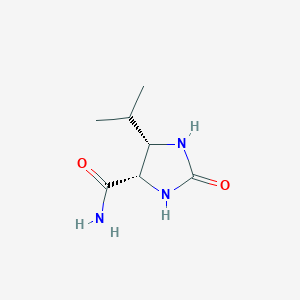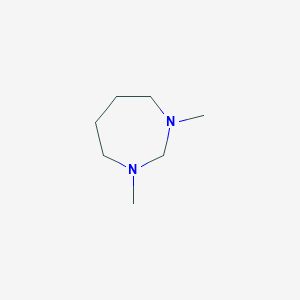
1,3-Dimethyl-1,3-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-1,3-diazepane is a cyclic organic compound that belongs to the class of diazacycloheptanes. This compound is characterized by a seven-membered ring containing two nitrogen atoms at the 1 and 3 positions, each substituted with a methyl group. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1,3-diazepane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-diaminopropane with formaldehyde and formic acid can yield the desired compound through a cyclization process . Another method involves the use of phase transfer catalysis to facilitate the ring closure of 1,3-diols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1,3-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
1,3-Dimethyl-1,3-diazepane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,3-Dimethyl-1,3-diazepane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazacycloheptane: Similar in structure but with nitrogen atoms at the 1 and 4 positions.
1,3-Diazacyclooctane: An eight-membered ring analog with similar nitrogen positioning.
Uniqueness
1,3-Dimethyl-1,3-diazepane is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. Its ability to form stable coordination complexes and undergo various chemical reactions makes it valuable in both research and industrial applications .
Properties
CAS No. |
138913-26-5 |
|---|---|
Molecular Formula |
C7H16N2 |
Molecular Weight |
128.22 g/mol |
IUPAC Name |
1,3-dimethyl-1,3-diazepane |
InChI |
InChI=1S/C7H16N2/c1-8-5-3-4-6-9(2)7-8/h3-7H2,1-2H3 |
InChI Key |
FRSQRBNYUXTBIG-UHFFFAOYSA-N |
SMILES |
CN1CCCCN(C1)C |
Canonical SMILES |
CN1CCCCN(C1)C |
Synonyms |
1H-1,3-Diazepine,hexahydro-1,3-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


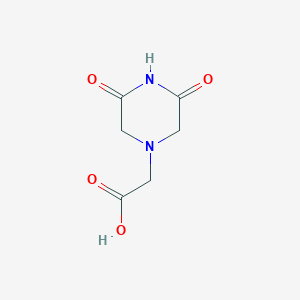
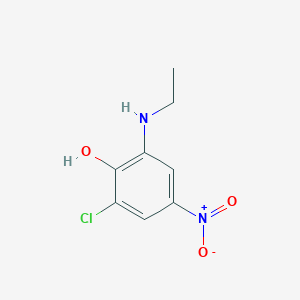
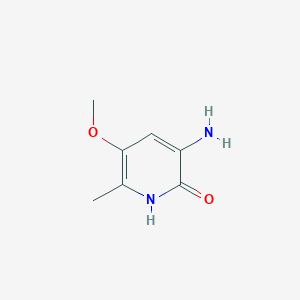



![3-ethoxy-4-[[(2R)-1-hydroxybutan-2-yl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B164329.png)

